molecular formula C9H12ClF2NO B2445069 (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride CAS No. 1955474-81-3

(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride

Cat. No.: B2445069
CAS No.: 1955474-81-3
M. Wt: 223.65
InChI Key: SGAQZRJXPADIBT-FYZOBXCZSA-N
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Description

(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxypropanamines. These compounds are characterized by the presence of a phenoxy group attached to a propanamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-difluorophenol and ®-epichlorohydrin.

    Reaction Conditions: The reaction between 2,6-difluorophenol and ®-epichlorohydrin is carried out in the presence of a base such as sodium hydroxide to form the intermediate (2R)-1-(2,6-difluorophenoxy)propan-2-ol.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield (2R)-1-(2,6-difluorophenoxy)propan-2-amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve optimization of the above synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropanone derivatives, while substitution reactions can produce a variety of substituted phenoxypropanamines.

Scientific Research Applications

(2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1-(2,4-difluorophenoxy)propan-2-amine hydrochloride
  • (2R)-1-(3,5-difluorophenoxy)propan-2-amine hydrochloride
  • (2R)-1-(2,6-dichlorophenoxy)propan-2-amine hydrochloride

Comparison

Compared to its analogs, (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride may exhibit unique properties due to the specific positioning of the fluorine atoms on the phenoxy ring. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

(2R)-1-(2,6-difluorophenoxy)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAQZRJXPADIBT-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=CC=C1F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC1=C(C=CC=C1F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955474-81-3
Record name (2R)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride
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